

The Intricate Dance of NAADP and Two-Pore Channels: A Technical Guide

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Compound of Interest

Compound Name: NAADP-AM

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Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a pivotal second messenger in intracellular calcium (Ca^{2+}) signaling, distinct from the canonical inositol trisphosphate (IP_3) and cyclic ADP-ribose (cADPR) pathways. NAADP's primary targets are the two-pore channels (TPCs), a family of ion channels located on the membranes of acidic endolysosomal organelles. The interaction between NAADP and TPCs orchestrates the release of Ca^{2+} from these acidic stores, initiating localized Ca^{2+} signals that can be amplified into global cellular responses. This technical guide provides a comprehensive overview of the NAADP-TPC signaling axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. A cell-permeant analog, **NAADP-AM**, is a crucial tool for studying these processes in intact cells, as it can cross the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release active NAADP.^{[1][2][3][4][5][6]}

The NAADP-TPC Interaction: A Quantitative Perspective

The activation of TPCs by NAADP is a complex process that is influenced by various factors, including the specific TPC isoform, the presence of accessory proteins, and the ionic

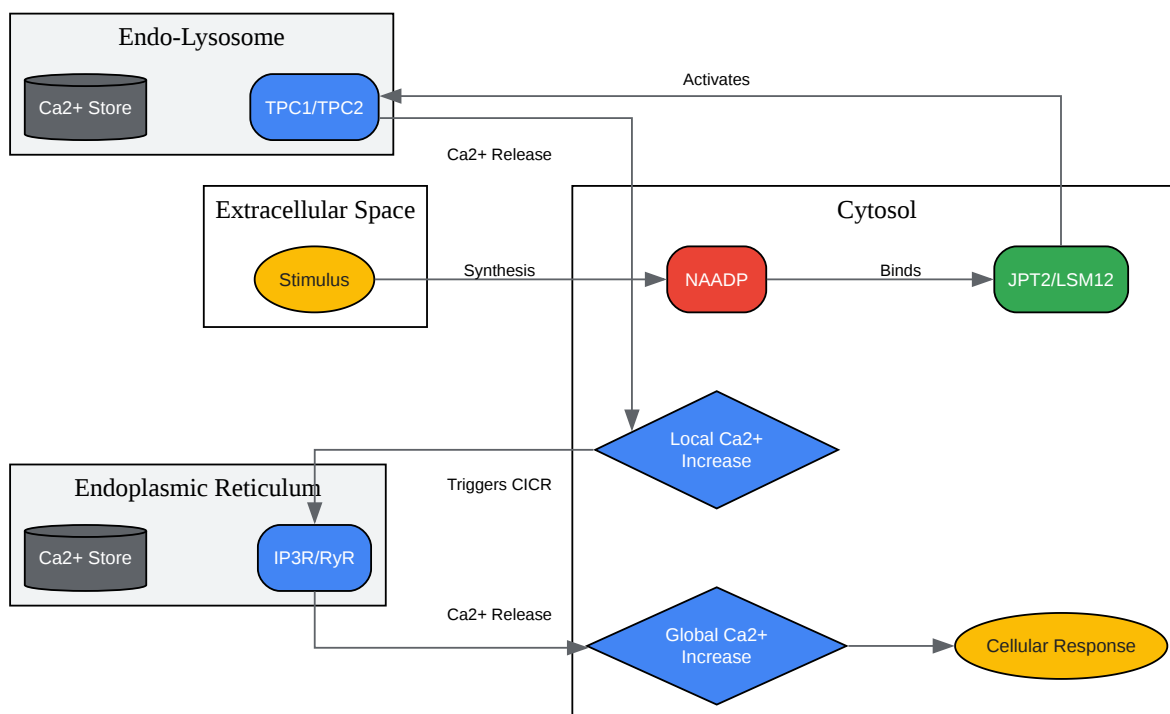
environment within the endo-lysosomal lumen. The following tables summarize the key quantitative parameters that define this interaction.

Parameter	Value	Conditions	Reference(s)
NAADP Binding Affinity (Kd)			
High-affinity site (TPC2)	5 nM	Membranes from TPC2-overexpressing HEK293 cells	[2] [7]
Low-affinity site (TPC2)	7 μ M	Membranes from TPC2-overexpressing HEK293 cells	[2] [7]
JPT2	5.7 ± 1.8 nM	Recombinant JPT2, [32 P]-NAADP binding	[8]
LSM12	2.0 ± 0.4 nM	Recombinant LSM12, [32 P]-NAADP binding	[8]
LSM12	~20–30 nM	Purified recombinant LSM12	[9]
TPC Activation (EC ₅₀)			
TPC2	500 nM	Patch-clamp on TPC2, 10 μ M luminal Ca ²⁺	[10]
TPC2	5 nM	Patch-clamp on TPC2, 200 μ M luminal Ca ²⁺	[10]
TPC2	5.5 nM	Patch-clamp on TPC2, luminal pH 4.8	[10]
NAADP-induced Ca ²⁺ release	30 nM	Sea urchin egg homogenates	[11]

Table 1: Quantitative Parameters of the NAADP-TPC Interaction. This table provides a summary of the reported binding affinities (K_d) of NAADP for TPC2 and its accessory proteins, as well as the effective concentrations (EC_{50}) for TPC activation under different experimental conditions.

The Signaling Pathway: From NAADP to Calcium Release

The activation of TPCs by NAADP is not a direct interaction. Instead, it is mediated by accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12), which act as the true NAADP receptors.^{[1][8][12][13][14][15]} The binding of NAADP to these proteins induces a conformational change that is transmitted to the associated TPC, leading to channel opening and the release of Ca^{2+} from the endo-lysosome. This initial, localized Ca^{2+} release can then trigger a more robust, global Ca^{2+} signal through a process of Ca^{2+} -induced Ca^{2+} release (CICR) from the endoplasmic reticulum (ER) via IP_3 receptors (IP_3Rs) and ryanodine receptors (RyRs).^{[11][16][17][18]}



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NAADP-TPC signaling cascade.

Experimental Protocols

Investigating the NAADP-TPC interaction requires a combination of molecular, cellular, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Protocol 1: Intracellular Calcium Imaging using NAADP-AM

This protocol describes how to measure changes in intracellular Ca^{2+} concentration in response to **NAADP-AM** using a fluorescent Ca^{2+} indicator.[3][19]

Materials:

- Cells of interest cultured on glass coverslips
- Physiological salt solution (PSS): 150 mM NaCl, 6 KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
- Fura-2 AM (or other suitable Ca²⁺ indicator)
- Pluronic F-127
- **NAADP-AM** stock solution (in DMSO)
- Fluorescence microscope equipped for ratiometric imaging

Procedure:

- Cell Loading:
 - Prepare a loading solution of 2.5 μM Fura-2 AM and 0.005% (v/v) Pluronic F-127 in PSS.
 - Incubate the cells on coverslips in the loading solution for 30-60 minutes at room temperature in the dark.
 - Wash the cells with PSS to remove excess dye.
- Imaging:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Continuously perfuse the cells with PSS.
 - Acquire baseline fluorescence images by alternately exciting at 340 nm and 380 nm and measuring emission at >510 nm.
 - Introduce PSS containing the desired concentration of **NAADP-AM** (typically in the μM range) into the perfusion chamber.

- Record the changes in the 340/380 nm fluorescence ratio over time, which reflects changes in intracellular Ca^{2+} concentration.
- Data Analysis:
 - Calculate the 340/380 nm fluorescence ratio for each time point.
 - Normalize the data to the baseline fluorescence to determine the fold change in intracellular Ca^{2+} .

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology of TPCs

This protocol outlines the procedure for recording TPC-mediated currents at the whole-cell level. To make the endo-lysosomal TPCs accessible to the patch pipette, they are often rerouted to the plasma membrane by mutating their targeting motifs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

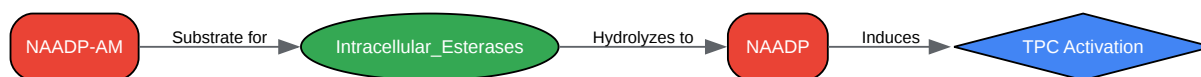
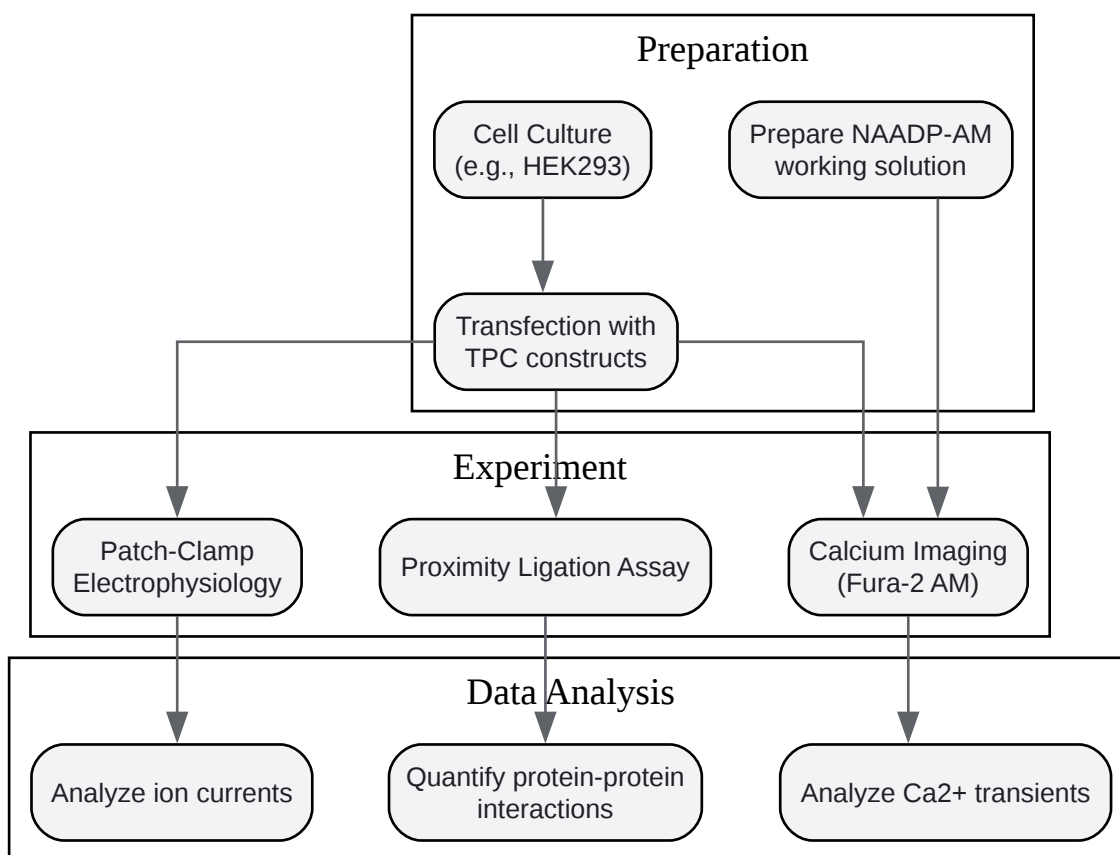
Materials:

- Cells expressing wild-type or rerouted TPCs
- External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. (Cesium is used to block K^+ channels).
- NAADP stock solution (for inclusion in the internal solution)
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes

Procedure:

- Pipette Preparation:
 - Pull patch pipettes to a resistance of 3-5 M Ω when filled with the internal solution.

- Fill the pipette with the internal solution, with or without NAADP.
- Recording:
 - Place the coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a single cell with the patch pipette and form a high-resistance ($G\Omega$) seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
 - Apply voltage ramps or steps to elicit currents and record the resulting current-voltage (I-V) relationship.
- Data Analysis:
 - Measure the amplitude of the currents in the presence and absence of NAADP.
 - Construct I-V curves to determine the reversal potential and conductance of the NAADP-activated currents.



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